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molecular formula C14H19ClN2O2 B8470362 N~2~-(Chloroacetyl)-N~2~-(2,6-dimethylphenyl)-N,N-dimethylglycinamide CAS No. 55883-01-7

N~2~-(Chloroacetyl)-N~2~-(2,6-dimethylphenyl)-N,N-dimethylglycinamide

Cat. No. B8470362
M. Wt: 282.76 g/mol
InChI Key: JHFYXVSFTDFJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04008066

Procedure details

31.4 g of 2,6-dimethylanilinoacetic acid methyl amide are dissolved in 250 ml of chlorobenzene. 1.5 ml of dimethyl formamide are added to this solution and the mixture is heated to 110° C. At this temperature 14.3 ml of chloroacetyl chloride are added dropwise with stirring. After 1 1/2 hours the evolution of HCl has virtually ceased. The reaction mixture is allowed to cool and concentrated in a rotary evaporator to leave as residue a blackish-brown oil which is crystallised from ethyl acetate with the addition of animal charcoal. Yield: 22.4 g of N-methyl-[N'-(2,6-dimethylphenyl)-N'-chloroacetylamino]-acetamide (m.p. 140° C-142° C). N,N-dimethyl-(N'-(2,6-dimethylphenyl)-N'-chloroacetylamino]-acetamide was obtained in analogous manner; m.p. 74°-76° C (from ether).
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:14])[CH2:4][NH:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13].[CH3:15]N(C)C=O.[Cl:20][CH2:21][C:22](Cl)=[O:23].Cl>ClC1C=CC=CC=1>[CH3:1][N:2]([CH3:15])[C:3](=[O:14])[CH2:4][N:5]([C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])[C:22](=[O:23])[CH2:21][Cl:20]

Inputs

Step One
Name
Quantity
31.4 g
Type
reactant
Smiles
CNC(CNC1=C(C=CC=C1C)C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
14.3 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 1/2 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to leave as residue a blackish-brown oil which
CUSTOM
Type
CUSTOM
Details
is crystallised from ethyl acetate with the addition of animal charcoal

Outcomes

Product
Name
Type
product
Smiles
CN(C(CN(C(CCl)=O)C1=C(C=CC=C1C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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